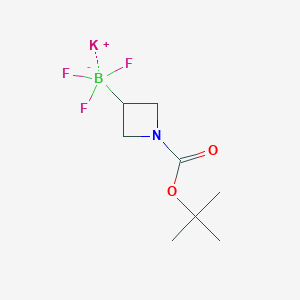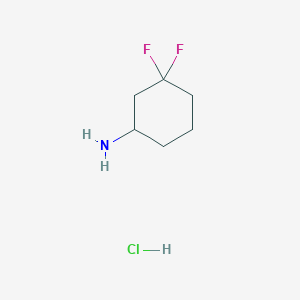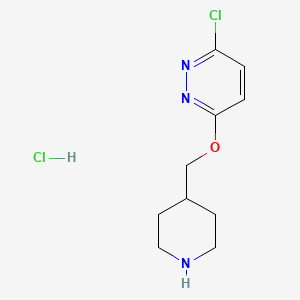![molecular formula C7H12O B1456847 Spiro[3.3]heptan-1-OL CAS No. 1823960-41-3](/img/structure/B1456847.png)
Spiro[3.3]heptan-1-OL
Overview
Description
Synthesis Analysis
The synthesis of spiro[3.3]heptan-1-OL involves several steps. One of the methods reported involves the use of rhodium (I) catalysts . The reaction of benzofused 2-(2-pyridylmethylene)spiro[3.3]heptanes proceeds via sequential C–C bond oxidative addition and β-carbon elimination .Molecular Structure Analysis
The molecular structure of this compound is quite unique. It is a spiro compound, which means it has two rings that share a single atom . The molecular formula is C7H12O .Chemical Reactions Analysis
The chemical reactions involving this compound are quite complex. One of the key reactions involves the use of rhodium (I) catalysts . This reaction proceeds via sequential C–C bond oxidative addition and β-carbon elimination .Scientific Research Applications
1. Use in Drug Discovery and Structural Analysis
Spiro[3.3]heptan-1-OL derivatives, such as spiro[3.3]heptane-1,6-diamines, have been synthesized and structurally analyzed for potential use in drug discovery. These compounds are seen as restricted surrogates of cyclohexane derivatives and can be utilized in the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of lead compounds in drug development (Chernykh et al., 2015).
2. Synthesis and Reactivity Studies
Research has been conducted on the generation and observation of spiro[3.3]heptan-3-yl and spiro[3.3]heptan-2-yl radicals through bromine and hydrogen abstraction from spiro[3.3]heptane. These studies provide insights into the reactivity and structural similarities of these radicals to cyclobutyl radicals (Roberts, Walton & Maillard, 1986).
3. Catalysis and Skeletal Reorganisation
Spiro[3.3]heptanes, specifically benzofused variants, have been used in skeletal reorganization reactions catalyzed by rhodium(I). These reactions lead to the formation of substituted naphthalenes, demonstrating the potential of spiro[3.3]heptanes in complex organic transformations (Matsuda, Yuihara & Kondo, 2016).
4. Synthesis of Fluorinated Building Blocks
New amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane motif have been synthesized for potential use in medicinal chemistry. These compounds offer a three-dimensional shape and a unique pattern of fluorine substitution, valuable for drug development (Chernykh et al., 2016).
5. Optical and Polymeric Applications
Optically active spiro[3.3]heptane derivatives have been explored for their potential in creating oligo- and polyamides. These compounds exhibit unique optical properties and are soluble in common organic polar solvents, indicating potential applications in material science (Tang, Miura, Imae & Kawakami, 1999).
6. Coordination Chemistry and Transition Metal Complexes
Spirocyclic sulfur and selenium ligands based on spiro[3.3]heptane have been synthesized and characterized. These compounds have been used in coordination reactions with transition metal complexes, demonstrating the potential of spiro[3.3]heptane derivatives in the field of inorganic chemistry (Petrukhina, Henck, Li, Block, Jin, Zhang & Clérac, 2005).
Biochemical Analysis
Biochemical Properties
Spiro[3.3]heptan-1-OL plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, this compound can alter downstream signaling cascades, impacting gene expression and cellular metabolism . Furthermore, this compound has been found to affect the expression of certain genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of enzymatic activity . For example, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and long-term impact on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular function and promote cell survival . At higher doses, this compound can exhibit toxic effects, leading to cell death and tissue damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic processes enhance the solubility and excretion of this compound, thereby regulating its levels within the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . It has been found to localize predominantly in the cytoplasm and nucleus, where it can exert its effects on cellular processes. The presence of specific targeting signals within its structure facilitates its transport to these compartments, ensuring its proper localization and function.
Properties
IUPAC Name |
spiro[3.3]heptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-2-5-7(6)3-1-4-7/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSNBRGUEFLZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823960-41-3 | |
| Record name | spiro[3.3]heptan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


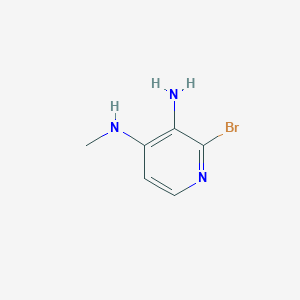
![3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1456770.png)

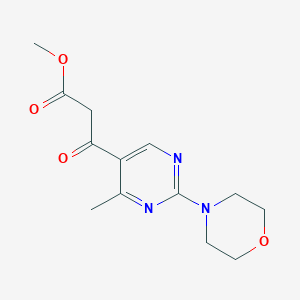
![1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene](/img/structure/B1456774.png)
![2-Bromothieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1456777.png)
![Methyl 2-[(4-aminophenyl)thio]isonicotinate](/img/structure/B1456778.png)
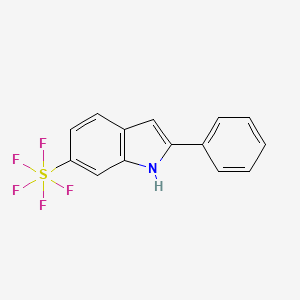
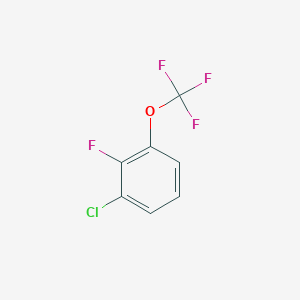

![6-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1456783.png)
